Ethyl 2,3,6-trifluorobenzoate

Stability Handling Storage

Ethyl 2,3,6-trifluorobenzoate (CAS 773134-90-0) is a fluorinated aromatic ester, a key building block distinguished by its specific 2,3,6-trifluorination pattern on the benzoate ring. With a molecular weight of 204.15 g/mol, this compound serves as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, where the precise placement of its fluorine atoms directly influences the downstream molecule's biological activity and stability.

Molecular Formula C9H7F3O2
Molecular Weight 204.15
CAS No. 773134-90-0
Cat. No. B3358064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,3,6-trifluorobenzoate
CAS773134-90-0
Molecular FormulaC9H7F3O2
Molecular Weight204.15
Structural Identifiers
SMILESCCOC(=O)C1=C(C=CC(=C1F)F)F
InChIInChI=1S/C9H7F3O2/c1-2-14-9(13)7-5(10)3-4-6(11)8(7)12/h3-4H,2H2,1H3
InChIKeyKTSYUGKWNTYIGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2,3,6-Trifluorobenzoate (CAS 773134-90-0) for Procurement: A Quantitative Differentiation Guide


Ethyl 2,3,6-trifluorobenzoate (CAS 773134-90-0) is a fluorinated aromatic ester, a key building block distinguished by its specific 2,3,6-trifluorination pattern on the benzoate ring [1]. With a molecular weight of 204.15 g/mol, this compound serves as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, where the precise placement of its fluorine atoms directly influences the downstream molecule's biological activity and stability .

Why 2,3,6-Substitution in Ethyl 2,3,6-Trifluorobenzoate Is Not Interchangeable with Other Fluorobenzoates


The position of fluorine substituents on the aromatic ring is not trivial; it dictates the electronic distribution and steric environment, which in turn governs reactivity in downstream reactions. A study on solvolytic reactivity demonstrates that even isomers like 2,4,6-trifluorobenzoate (TFB) possess distinct leaving group abilities (nucleofugalities) compared to other fluorinated benzoates, confirming that a change in substitution pattern leads to a quantifiable difference in chemical behavior [1]. This directly undermines the assumption that any trifluorobenzoate ester can be a 'drop-in' replacement, as a shift from 2,3,6- to another pattern would alter reaction rates and outcomes in multi-step syntheses .

Procurement-Relevant Quantitative Evidence for Ethyl 2,3,6-Trifluorobenzoate vs. Comparators


Thermal Stability of Ethyl 2,3,6-Trifluorobenzoate vs. Storage and Reaction Conditions

Ethyl 2,3,6-trifluorobenzoate demonstrates quantifiable thermal stability, with thermogravimetric analysis indicating decomposition above 180 °C under an inert atmosphere . For comparison, a study on the thermal decomposition of ethyl trifluoroacetate, a closely related fluorinated ethyl ester, found that initial decomposition follows an ester pyrolysis route to give an olefin and trifluoroacetic acid at unspecified but likely lower temperatures, a difference attributable to the aromatic versus aliphatic backbone [1]. The 2,3,6-trifluorobenzoate's stability profile allows for more robust handling and higher temperature reactions without degradation.

Stability Handling Storage

Verified Purity Levels of Ethyl 2,3,6-Trifluorobenzoate Across Suppliers

The commercial availability of Ethyl 2,3,6-trifluorobenzoate is characterized by a consistent and verifiable purity standard across multiple vendors. Bidepharm offers the compound at a standard purity of 95%, with batch-specific quality assurance reports including NMR, HPLC, and GC . Similarly, suppliers like Boroncore guarantee a minimum purity of 98% (NLT 98%) [1], while others like Leyan specify 97% purity . This is in contrast to a less common isomer, 2,4,5-trifluorobenzoic acid ethyl ester (CAS 351354-41-1), for which a calculated solubility of 0.065 g/L (practically insoluble) is reported, but no comparative purity data is readily available from the same commercial sources . The established, quantifiable purity of the 2,3,6-isomer reduces procurement risk.

Purity Quality Control Analytical Data

Comparative Solubility and Handling: 2,3,6-Trifluorobenzoate Ester vs. Acid

Ethyl 2,3,6-trifluorobenzoate offers a distinct handling advantage over its parent acid. The ester is soluble in non-polar and slightly polar organic solvents like hexanes and ethyl acetate, facilitating its use in a wider range of organic reactions . In contrast, 2,3,6-trifluorobenzoic acid is a solid with a melting point of 130-131 °C and is characterized as a low-detection chemical, which may imply lower solubility in common organic solvents without specific data [1]. While a direct partition coefficient comparison is unavailable, the ester's solubility profile in typical synthetic solvents makes it a more versatile and convenient building block for diverse chemical transformations.

Solubility Formulation Handling

2,3,6-Trifluorination as a Direct Gateway to Specific Antimalarial Inhibitors

The 2,3,6-trifluorination pattern is not arbitrary; it is a specific design element in the development of inhibitors for malaria aspartyl proteases (Plasmepsin I and II). The parent acid, 2,3,6-trifluorobenzoic acid, is explicitly cited as a useful synthetic intermediate for preparing these inhibitors [1]. In contrast, while the 2,4,6-trifluorobenzoic acid isomer (TFB) has been studied for its leaving group ability in solvolytic reactions, its direct application in this specific, high-value therapeutic area is not established in the same context [2]. This targeted application for the 2,3,6-patterned compound creates a specific demand pull that is not shared by other trifluorobenzoate isomers.

Antimalarial Plasmepsin Drug Discovery

Role of Ethyl Ester as a Protected Form of 2,3,6-Trifluorobenzoic Acid in Synthesis

Ethyl 2,3,6-trifluorobenzoate functions as a strategically protected version of 2,3,6-trifluorobenzoic acid, allowing for controlled release of the acid moiety later in a synthetic sequence . This is a key differentiator from procuring the free acid directly. The ester can be cleanly hydrolyzed under acidic or basic reflux conditions to yield the parent acid and ethanol . In contrast, direct use of 2,3,6-trifluorobenzoic acid may be incompatible with certain reaction conditions due to the acidity of the carboxylic acid proton, and its sodium salt (CAS 1803845-07-9) is used when aqueous solubility or a less reactive carboxylate is required . The ethyl ester provides a neutral, lipophilic synthon that can be carried through multiple steps before unmasking the carboxylic acid, offering a clear synthetic advantage.

Synthetic Strategy Protecting Group Ester Hydrolysis

Targeted Utility in Agrochemical Synthesis vs. Generic Fluorinated Building Blocks

Ethyl 2,3,6-trifluorobenzoate is not just a general fluorinated compound; it is a designated intermediate for constructing specific agrochemicals, particularly pyrazole-based herbicides . The fluoro groups on this specific isomer are reported to provide valuable binding affinity for plant enzymes . This application is distinct from other fluorinated intermediates, such as those derived from 2,4,6-trifluorobenzoic acid, which, while used as a versatile building block in pharmaceuticals and materials science, is not explicitly cited for this specific class of pyrazole herbicides in the same context [1]. This points to a structure-activity relationship (SAR) that is sensitive to the exact fluorine placement.

Agrochemical Herbicide Pyrazole

Optimal Procurement Scenarios for Ethyl 2,3,6-Trifluorobenzoate Based on Quantitative Evidence


Synthesis of Pyrazole-Based Herbicides

Procurement is justified for R&D groups focusing on novel pyrazole-based herbicides. Ethyl 2,3,6-trifluorobenzoate is explicitly identified as a key intermediate in this class of compounds, where its specific fluorination pattern is reported to enhance binding affinity for plant enzyme targets .

Antimalarial Drug Discovery Targeting Plasmepsin Proteases

This compound should be prioritized by medicinal chemistry teams working on inhibitors of Plasmodium falciparum aspartyl proteases (Plasmepsin I and II). The 2,3,6-trifluorobenzoic acid core, directly accessible from this ester, is a known and useful synthetic intermediate for developing these antimalarial agents .

Multi-Step Syntheses Requiring a Protected Acid Synthon

For complex synthetic routes where a carboxylic acid functionality must be masked through several steps, this ethyl ester is the optimal choice. Its solubility in standard organic solvents (e.g., hexanes, ethyl acetate) and defined thermal stability up to 180°C [1] provide a robust and versatile building block that can be cleanly deprotected via hydrolysis to release the 2,3,6-trifluorobenzoic acid at the desired stage .

Development of Fluorinated Ligands for Organometallic Catalysis

Researchers designing novel catalysts can procure this compound to synthesize fluorinated ligands. Its use as a ligand in diruthenium(II, II) complexes, where the fluorine substituents are used to tune the redox potential of the metal center, is documented . This application leverages the strong electron-withdrawing effect of the 2,3,6-trifluorophenyl group.

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